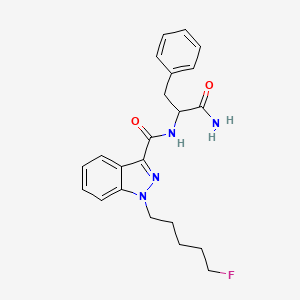

N-(1-Carbamoyl-2-phenylethyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide

Description

Ppa(N)-2201 is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is part of a broader class of chemicals known for their reactivity and versatility in different industrial and research contexts.

Properties

CAS No. |

2205029-76-9 |

|---|---|

Molecular Formula |

C22H25FN4O2 |

Molecular Weight |

396.5 g/mol |

IUPAC Name |

N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(5-fluoropentyl)indazole-3-carboxamide |

InChI |

InChI=1S/C22H25FN4O2/c23-13-7-2-8-14-27-19-12-6-5-11-17(19)20(26-27)22(29)25-18(21(24)28)15-16-9-3-1-4-10-16/h1,3-6,9-12,18H,2,7-8,13-15H2,(H2,24,28)(H,25,29) |

InChI Key |

OJTAHWMZBJRSIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ppa(N)-2201 typically involves a series of chemical reactions that require precise control over reaction conditions. One common method involves the dehydration of orthophosphoric acid using a continuous-flow microwave reactor. This method is preferred due to its efficiency and reduced environmental impact compared to traditional methods . The reaction conditions include controlled microwave power, reduced pressure, and specific inlet flow rates of orthophosphoric acid to ensure optimal dehydration and product quality.

Industrial Production Methods: In an industrial setting, the production of Ppa(N)-2201 can be scaled up using continuous-flow reactors. This method not only improves the efficiency of the dehydration process but also enhances the overall treatment capacity. The use of microwave-assisted dehydration in a continuous-flow reactor is particularly advantageous for large-scale production due to its rapid processing times and high energy efficiency .

Chemical Reactions Analysis

Types of Reactions: Ppa(N)-2201 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s reactive nature and its ability to interact with different reagents.

Common Reagents and Conditions: The reactions involving Ppa(N)-2201 often require specific reagents and conditions to proceed effectively. For instance, the compound can react with bitumen in the presence of high temperatures to form modified asphalt products . The reaction conditions typically involve elevated temperatures and the presence of specific catalysts to enhance the reaction rate and yield.

Major Products Formed: The major products formed from the reactions of Ppa(N)-2201 depend on the specific reagents and conditions used. For example, when reacting with bitumen, the primary product is a modified asphalt that exhibits improved performance characteristics . Other reactions may yield different products based on the nature of the reagents and the reaction environment.

Scientific Research Applications

Ppa(N)-2201 has a wide range of applications in scientific research, spanning various fields such as chemistry, biology, medicine, and industry. In chemistry, the compound is used as a reagent in organic synthesis, enabling the formation of complex molecules through various chemical reactions . In biology, Ppa(N)-2201 is studied for its potential interactions with biological molecules and its effects on cellular processes.

In the medical field, research is ongoing to explore the compound’s potential therapeutic applications, particularly in the development of new drugs and treatments. The compound’s unique chemical properties make it a valuable tool for studying molecular interactions and developing novel therapeutic agents .

In industry, Ppa(N)-2201 is used in the production of high-performance materials, such as modified asphalts and polymers. Its ability to enhance the properties of these materials makes it a crucial component in various manufacturing processes .

Mechanism of Action

The mechanism of action of Ppa(N)-2201 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and altering their structure or function. This interaction can lead to various biochemical and physiological changes, depending on the specific target and the context of the interaction .

At the molecular level, Ppa(N)-2201 can interact with enzymes, receptors, and other proteins, modulating their activity and influencing cellular processes. The exact pathways involved in these interactions are still under investigation, but preliminary research suggests that the compound may affect signaling pathways and gene expression .

Comparison with Similar Compounds

Ppa(N)-2201 can be compared to other similar compounds in terms of its chemical structure and properties. Some of the similar compounds include polyphosphoric acid, phenylpropanolamine, and polyphthalamide .

Polyphosphoric Acid: Polyphosphoric acid is a reactive oligomer used in various industrial applications, including the modification of bitumen and the production of high-performance materials . While it shares some chemical properties with Ppa(N)-2201, it differs in its specific applications and reactivity.

Phenylpropanolamine: Phenylpropanolamine is a sympathomimetic agent used as a decongestant and appetite suppressant . Although it has a different primary use compared to Ppa(N)-2201, both compounds exhibit significant biological activity and potential therapeutic applications.

Polyphthalamide: Polyphthalamide is a high-performance polymer used in the automotive and electronics industries . It shares some structural similarities with Ppa(N)-2201 but is primarily used for its mechanical properties and resistance to high temperatures and chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.